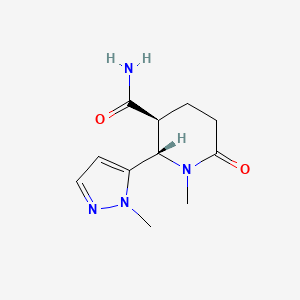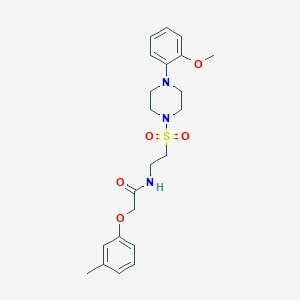
4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine is a bioactive molecule that is part of a broader class of pyrimidine derivatives known for their diverse biological activities. These compounds are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves various strategies, including palladium-catalyzed cross-coupling reactions and condensation reactions. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized using palladium-catalyzed cross-coupling reactions with triorganoindium reagents, allowing for the functionalization at C-4 and C-6 positions . Additionally, the synthesis of 4-amino-substituted pyrimidines has been achieved by condensation of specific starting materials, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS. For example, the crystal structure of a novel pyrimidine compound was determined using X-ray diffraction and confirmed with DFT studies, demonstrating the reliability of these methods in elucidating the molecular structure .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions that are crucial for their biological activity. The synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, a GABA_B enhancer, involved a reaction between 2-hexyl-isothiourea hydrobromide and 5,5-diethoxy-pent-3-yn-2-one, showcasing the reactivity of these compounds . Additionally, the reaction of thiadiazolo-pyrimidine with morpholine has been reported, leading to compounds with potential antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These properties are essential for the compounds' biological activity and pharmacokinetic profile. For instance, the introduction of water-solubilizing groups in the 4-position of the arylureido moiety of mTOR inhibitors has resulted in compounds with potent cellular activity . The solubility, stability, and reactivity of these compounds are critical factors that determine their suitability as drug candidates.
Scientific Research Applications
1. Application in Kinase Inhibition
4-(Pyrimidin-4-yl)morpholines, such as 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine, are notable for their role in inhibiting PI3K and PIKKs, key enzymes in various biological pathways. They are particularly valued in scientific research for their selectivity over a broad range of kinases, largely due to the morpholine oxygen forming essential hydrogen bonding interactions (Hobbs et al., 2019).
2. Role in Cancer Treatment Research
Compounds like this compound have been studied for their potential in treating cancers, particularly PTEN-deficient cancers. This research focuses on developing specific inhibitors targeting PI3Kβ, a protein implicated in the growth and proliferation of cancer cells in the absence of PTEN (Certal et al., 2014).
3. Synthesis and Spectral Analysis for Pharmaceutical Applications
The synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, derivatives of this compound, have been conducted for their relevance in pharmaceutical applications. These compounds show promise in a variety of biological activities, including kinase inhibition and potential antimicrobial properties (Thanusu et al., 2010).
4. Investigating Antimicrobial Activity
Research on derivatives of this compound has also extended to studying their antimicrobial activity. Novel compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, contributing to the search for new antibacterial drugs (Majithiya & Bheshdadia, 2022).
5. Exploration in Analgesic and Ulcerogenic Activity
In medicinal chemistry, some derivatives of this compound have been synthesized and examined for their analgesic and ulcerogenic activities. This research is significant for understanding the potential therapeutic applications of these compounds in pain management (Chaudhary et al., 2012).
Mechanism of Action
Mode of Action
They can bind to mRNA and prevent translation, thereby inhibiting the production of specific proteins .
Biochemical Pathways
The downstream effects would depend on the specific role of that protein in cellular processes .
Pharmacokinetics
Morpholino compounds are generally known for their stability and resistance to enzymatic degradation, which can lead to a longer half-life in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein it targets. By inhibiting the production of that protein, it could potentially disrupt cellular processes that rely on that protein .
properties
IUPAC Name |
4-(6-morpholin-4-yl-2-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-4-15(5-3-1)18-19-16(21-6-10-23-11-7-21)14-17(20-18)22-8-12-24-13-9-22/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIJWELQAKHQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)


![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)
![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)
